IACS-010759 - 1570496-34-2

IACS-010759

Catalog Number: EVT-269732
CAS Number: 1570496-34-2
Molecular Formula: C25H25F3N6O4S
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxidative Phosphorylation Inhibitor IACS-010759 is an orally bioavailable oxidative phosphorylation (OxPhos) inhibitor, with potential antineoplastic activity. Upon administration of the OxPhos inhibitor IACS-010759, this agent binds to and inhibits complex I of the electron transport chain (NADH ubiquinone oxidoreductase), thereby selectively depriving tumor cells of nutrients, and energy, and inhibiting nucleotide and amino acid production, which induces autophagy, causes tumor cell death and inhibits cell proliferation. Mitochondrial complex I, which is hyperactivated in cancer cells to meet their increased demands for energy, plays a key role in the promotion of cancer cell proliferation.

Piericidin A

Relevance: Piericidin A is structurally distinct from IACS-010759 but shares the same mechanism of action by inhibiting complex I, albeit at a different binding site. [] This makes it a valuable tool for studying the effects of complex I inhibition and validating the therapeutic potential of IACS-010759.

Acetogenins

Relevance: Like piericidin A, acetogenins are structurally different from IACS-010759 but target the same enzyme complex. [] The distinct structural features and binding sites of acetogenins highlight the diversity of complex I inhibitors and provide insights into alternative strategies for targeting this enzyme complex.

[125I]AzQ ([125I]-labeled Aziridinyl Quinone)

Relevance: Unlike IACS-010759, [125I]AzQ inhibits complex I by binding to the 49 kDa subunit. [] Interestingly, IACS-010759 does not affect [125I]AzQ binding, suggesting that these two inhibitors interact with distinct regions of the complex.

2-Deoxy-D-glucose (2-DG)

Relevance: While not structurally related to IACS-010759, 2-DG targets a complementary metabolic pathway, glycolysis. [] Combining 2-DG with IACS-010759 has demonstrated synergistic cytotoxicity in some AML cell lines, suggesting that simultaneous inhibition of both OXPHOS and glycolysis can be a promising therapeutic strategy.

Venetoclax (ABT-199)

Relevance: While structurally distinct from IACS-010759, venetoclax targets a complementary pathway involved in AML cell survival. [, , , ] Studies have shown that venetoclax can disrupt BCL-2's interaction with VDAC, a mitochondrial protein involved in OXPHOS, and enhance the antileukemic activity of IACS-010759.

Azacitidine

Relevance: Although structurally dissimilar to IACS-010759, azacitidine targets a distinct cellular process implicated in AML development and progression. [] Combining azacitidine with venetoclax and IACS-010759 has shown promising preclinical anti-AML activity, suggesting a potential for this triple combination therapy.

CB-839

Relevance: Although structurally unrelated to IACS-010759, CB-839 targets a metabolic pathway that becomes critical for T-ALL cells upon OxPhos inhibition. [] Combining IACS-010759 with CB-839 has shown synergistic antileukemic effects in preclinical T-ALL models, highlighting the potential of targeting both pathways.

AC220 (Quizartinib)

Relevance: While not structurally related to IACS-010759, AC220 targets a specific oncogenic driver in AML. [] Studies have revealed a synergistic interaction between AC220 and IACS-010759 in inhibiting AML cell growth, suggesting a potential therapeutic benefit from their combination.

Overview

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a complex organic compound with the CAS number 1807523-99-4. This compound belongs to a class of chemical entities that exhibit potential pharmacological activities, particularly in the fields of hypoglycemic and antineoplastic drugs. The structure features multiple functional groups, including a triazole ring and an oxadiazole moiety, which are known for their biological activity.

Source and Classification

The compound is synthesized and characterized by Shanghai Caerulum Pharma Discovery Co., Ltd., which specializes in the development of pharmaceutical intermediates and active pharmaceutical ingredients. It falls under the categories of hypoglycemic drugs and antineoplastic agents, indicating its potential use in managing diabetes and cancer therapies respectively .

Synthesis Analysis

Methods

The synthesis of this compound involves several steps that typically include:

  1. Formation of the Triazole Ring: The initial step usually involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the triazole.
  2. Oxadiazole Formation: This can be achieved through cyclization reactions involving amidoximes or hydrazones.
  3. Functionalization: The introduction of various substituents such as methylsulfonyl and trifluoromethoxy groups is accomplished via nucleophilic substitution or electrophilic aromatic substitution reactions.

Technical Details

The synthesis may utilize reagents such as sulfuric acid for dehydration reactions or bases like sodium hydride for deprotonation steps. Careful control of reaction conditions (temperature, solvent choice) is crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for this compound is C25H26ClF3N6O4SC_{25}H_{26}ClF_{3}N_{6}O_{4}S, with a molecular weight of 599.03 g/mol. The structural representation includes:

  • A triazole ring, which contributes to its biological activity.
  • An oxadiazole moiety, enhancing its lipophilicity.
  • A methylsulfonyl group that may influence solubility and reactivity.
  • A trifluoromethoxy substituent, which can enhance potency against specific biological targets.

Data

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for organic molecules:

  1. Nucleophilic Substitution: The presence of halides or sulfonate esters allows for substitution reactions.
  2. Cyclization Reactions: The formation of rings (triazole and oxadiazole) through condensation reactions.
  3. Redox Reactions: Potential oxidation or reduction processes depending on the functional groups present.

Technical Details

Reactions are often monitored using techniques like TLC (Thin Layer Chromatography) to assess progress and yield, while purification may involve column chromatography or recrystallization.

Mechanism of Action

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  1. Enzyme Inhibition: Compounds containing triazole rings often act as enzyme inhibitors in metabolic pathways.
  2. Cellular Signaling Modulation: The interaction with specific receptors can lead to altered signaling cascades, potentially affecting cell proliferation in cancer cells.
  3. Antioxidant Activity: Some derivatives exhibit properties that reduce oxidative stress in cells.

Data from biological assays would provide insights into its efficacy against specific targets, such as glucose metabolism or tumor growth inhibition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific values would need to be determined experimentally.
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature.

Chemical Properties

  • Stability: Stability under various pH conditions should be assessed to understand its shelf-life and storage requirements.
  • Reactivity: Reactivity towards nucleophiles or electrophiles can inform potential applications in further synthetic routes.

Relevant data from stability studies or solubility tests would enhance understanding of its practical applications .

Applications

This compound has potential applications in:

  1. Pharmaceutical Research: As a candidate for drug development targeting diabetes and cancer therapies.
  2. Biological Studies: Investigating mechanisms of action related to metabolic regulation or cancer cell proliferation.
  3. Chemical Synthesis: Serving as an intermediate in the synthesis of more complex pharmaceutical agents.

Properties

CAS Number

1570496-34-2

Product Name

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

IUPAC Name

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Molecular Formula

C25H25F3N6O4S

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3

InChI Key

HWJWNWZJUYCGKV-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

IACS-010759; IACS 010759; IACS010759; IACS-10759; IACS 10759; IACS10759.

Canonical SMILES

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.